Diethyl (2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)phosphonate
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Overview
Description
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phosphonate group, a trichloromethyl group, and a formamido group attached to an ethyl backbone. Its molecular formula is C13H16Cl3NO4P, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
The synthesis of DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of diethyl phosphite with trichloroacetyl chloride to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure the desired product’s formation.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced trichloromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, where nucleophiles such as amines or thiols replace one or more chlorine atoms, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the phosphonate ester bonds and the formation of phosphonic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, flame retardants, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE exerts its effects involves interactions with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in cells. These interactions can disrupt cellular signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE can be compared with other similar compounds, such as:
DIETHYL 2,2,2-TRICHLORO-1-[(2-CHLOROBENZOYL)AMINO]ETHYLPHOSPHONATE: This compound has a similar structure but with a chlorobenzoyl group instead of a methylphenyl group. The presence of the chlorine atom can influence its reactivity and biological activity.
DIETHYL 2,2,2-TRICHLORO-1-[(METHOXYCARBONYL)AMINO]ETHYLPHOSPHONATE:
DIETHYL 2,2,2-TRICHLORO-1-[(FLUOROACETYL)AMINO]ETHYLPHOSPHONATE: The fluoroacetyl group introduces fluorine atoms, which can enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of DIETHYL {2,2,2-TRICHLORO-1-[(2-METHYLPHENYL)FORMAMIDO]ETHYL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H19Cl3NO4P |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-4-21-23(20,22-5-2)13(14(15,16)17)18-12(19)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
PRKKMPHCQFZXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1C)OCC |
Origin of Product |
United States |
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